molecular formula C18H26N2O2 B5568602 2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No. B5568602
M. Wt: 302.4 g/mol
InChI Key: SWLNULCAKOYTBE-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals known for their complex molecular structures, which are often studied for their unique chemical and physical properties.

Synthesis Analysis

  • Synthesis Methods : Various methods have been developed for synthesizing similar diazatricyclo[3.3.1.13,7]decane derivatives. For instance, 1,3-Dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol and its derivatives were synthesized and studied using NMR spectroscopy, highlighting the intricate steps involved in such chemical syntheses (Fernández et al., 1990).

Molecular Structure Analysis

  • Crystal Structure Determination : X-ray diffraction has been used to determine the crystal structure of related compounds, providing insights into the molecular geometry and arrangement in solid-state (Fernández et al., 1991).

Chemical Reactions and Properties

  • Reactivity : The reactivity of this class of compounds, particularly in forming derivatives, is a key area of study. For example, the synthesis of various diazatricyclo[4.2.1.1(2,5)]decane compounds revealed their potential for modification and interaction with different chemical groups (Vianello et al., 2000).

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound has been utilized in the synthesis of various derivatives and analogs, demonstrating its potential as a building block in organic synthesis. For instance, Marshall and Partridge (1969) discussed the synthesis of bicyclo[4.3.1]decan-10-ols and their rearrangement to hydroazulenes, showcasing the compound's versatility in chemical transformations (Marshall & Partridge, 1969).
    • Fernández et al. (1990) conducted a structural and conformational study of 6-hydroxy derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13,7]decane system, highlighting its significance in conformational analysis (Fernández et al., 1990).
  • Photocycloaddition Approaches :

    • In the field of photochemistry, Fort et al. (2014) explored a photochemical approach to synthesize conformationally restricted bis-pyrrolidines, starting from N-Boc-protected furanones. This research indicates the compound's relevance in developing photochemically active molecules (Fort et al., 2014).
  • Hydrogen Bonding and Structural Formation :

    • The role of this compound in forming hydrogen-bonded layers and its influence on molecular structures was demonstrated by Bruyn et al. (1996). They studied its adduct formation with hexamethylenetetramine, contributing to the understanding of hydrogen bonding in complex molecules (Bruyn et al., 1996).
  • N-Acylation Methods :

    • Thom and Kocieński (1992) presented a practical method for N-acylation involving the N-trimethylsilyl derivatives of related compounds, underscoring the compound's utility in functional group transformations (Thom & Kocieński, 1992).
  • Catalysis in Organic Synthesis :

    • Tahmassebi et al. (2011) explored the use of related diazabicyclo compounds as catalysts in the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the potential catalytic applications of the compound (Tahmassebi et al., 2011).
  • Gas Chromatography Applications :

    • Wu Bo (2012) utilized derivatives of the compound as stationary phases in capillary gas chromatography, demonstrating its application in analytical chemistry (Wu Bo, 2012).
  • Reaction with Diazonium Ions :

    • The reactivity of the compound with diazonium salts was studied by Rivera and González-Salas (2010), contributing to the knowledge of its chemical behavior and potential in synthesis (Rivera & González-Salas, 2010).

Mechanism of Action

The mechanism of action for these types of compounds can vary greatly depending on their specific structure and the context in which they are used. For example, 3,4-Dimethoxyphenethylamine has some activity as a monoamine oxidase inhibitor .

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethoxyphenethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to ensure adequate ventilation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17-8-18(2)11-19(9-17)16(20(10-17)12-18)13-5-6-14(21-3)15(7-13)22-4/h5-7,16H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLNULCAKOYTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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